molecular formula C9H14ClN3O B2900743 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride CAS No. 374063-99-7

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride

Cat. No.: B2900743
CAS No.: 374063-99-7
M. Wt: 215.68 g/mol
InChI Key: NGQBRIXEPATEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is a chemical compound with a complex structure that includes an amino group, a pyridine ring, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxime Group: The oxime group is typically formed by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.

    Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the oxime with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical assays and studies.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-pyridin-3-ylbutan-1-one: Lacks the oxime group, which may affect its reactivity and applications.

    4-Amino-1-pyridin-3-ylbutan-1-one oxime: Does not have the monohydrochloride salt form, which can influence its solubility and stability.

Uniqueness

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

374063-99-7

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H

InChI Key

NGQBRIXEPATEQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=NO)CCCN.Cl

Canonical SMILES

C1=CC(=CN=C1)C(=NO)CCCN.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.